2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester
Overview
Description
2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is an organic compound with the molecular formula C10H8BrF3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester typically involves the esterification of 2-Bromo-4-(trifluoromethoxy)benzoic acid. The benzoic acid derivative can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4-(trifluoromethoxy)benzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Nucleophilic substitution: Substituted benzoic acid derivatives.
Ester hydrolysis: 2-Bromo-4-(trifluoromethoxy)benzoic acid.
Coupling reactions:
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is utilized in various scientific research applications:
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including anti-inflammatory and anticancer agents.
Industry: Use in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester in chemical reactions involves the activation of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution, while the ester group can be hydrolyzed under acidic or basic conditions. In coupling reactions, the compound acts as an electrophile, with the palladium catalyst facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.
4-(Trifluoromethyl)benzoic acid: Lacks the bromine atom, but contains the trifluoromethyl group.
Uniqueness
2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct reactivity and properties. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing ability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(5-8(7)11)17-10(12,13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMJZRQLXDFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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